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molecular formula C12H8FNO3 B1343179 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 868171-67-9

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1343179
M. Wt: 233.19 g/mol
InChI Key: WPJGHIVGAOVUAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030302B2

Procedure details

To a solution of methyl 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 0.04 mol) in MeOH (150 mL) and water (50 mL) is added LiOH (1.9 g, 0.08 mol). The resulting reaction mixture is stirred at RT for 0.5 hour. After most of the MeOH is removed, the mixture is acidified with concentrated aqueous HCl until a white solid precipitates. The solid is collected by filtration and washed with water (5 mL) to give the desired product (8.7 g, 93% yield). MS (m/z): 234.0 (M+H).
Name
methyl 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([O:16]C)=[O:15])[C:9]2=[O:18])=[CH:4][CH:3]=1.[Li+].[OH-]>CO.O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([OH:16])=[O:15])[C:9]2=[O:18])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N1C(C(=CC=C1)C(=O)OC)=O
Name
Quantity
1.9 g
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
After most of the MeOH is removed
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed with water (5 mL)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1C(C(=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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